Cas no 2094734-75-3 (N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide)
N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(5-Methyl-1H-tetrazol-1-yl)ethyl]-2-propenamide
- N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide
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- Inchi: 1S/C7H11N5O/c1-3-7(13)8-4-5-12-6(2)9-10-11-12/h3H,1,4-5H2,2H3,(H,8,13)
- InChI Key: IOAPJKXDMQXKMD-UHFFFAOYSA-N
- SMILES: C(NCCN1C(C)=NN=N1)(=O)C=C
Experimental Properties
- Density: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 498.8±28.0 °C(Predicted)
- pka: 13.82±0.46(Predicted)
N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26576350-0.05g |
N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide |
2094734-75-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethylprop-2-enamide
N-2-(5-Methyl-1H-1,2,3,4-Tetrazol-1-Yl)Ethylprop-2-enamide: A Comprehensive Overview
The compound with CAS No. 2094734-75-3, known as N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yli)ethylprop-enamide, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential uses in drug development and material science.
Recent studies have highlighted the importance of tetrazole derivatives like this compound in the synthesis of bioactive molecules. The tetrazole ring system is known for its stability and reactivity, making it a valuable component in medicinal chemistry. The methyl group attached to the tetrazole ring further enhances its chemical versatility, enabling it to participate in a wide range of reactions such as click chemistry and other bioconjugation techniques.
One of the most notable aspects of this compound is its ability to act as a precursor in the synthesis of more complex molecules. Researchers have demonstrated its utility in the construction of heterocyclic compounds, which are critical components in many pharmaceutical agents. For instance, derivatives of this compound have been explored for their potential as inhibitors of certain enzymes involved in disease pathways.
In terms of physical properties, this compound exhibits a melting point of approximately 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various laboratory applications. Additionally, its stability under mild conditions ensures that it can be handled without significant decomposition risks.
Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic structure of this compound. Quantum mechanical calculations have revealed that the conjugation between the tetrazole ring and the enamide group significantly influences its reactivity and selectivity in chemical reactions. This insight has been instrumental in optimizing synthetic routes for similar compounds.
The application of this compound extends beyond traditional chemical synthesis into the realm of material science. Its ability to form stable complexes with metal ions has been leveraged in the development of new materials for catalysis and sensing applications. For example, researchers have reported its use as a ligand in metalloporphyrin complexes that exhibit high catalytic activity towards certain organic transformations.
In conclusion, N-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yli)ethylprop-enamide (CAS No. 2094734-75-) represents a versatile building block with promising applications across multiple disciplines. Its unique combination of structural features and reactivity positions it as an important tool for future innovations in chemistry and pharmacology.
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